4-(4-Oxocyclohexyl)benzonitrile

Description

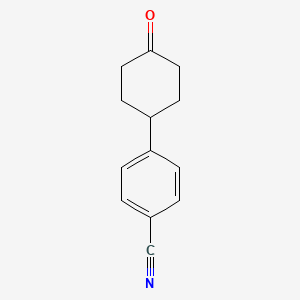

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxocyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVACCGEKPJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578342 | |

| Record name | 4-(4-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73204-07-6 | |

| Record name | 4-(4-Oxocyclohexyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73204-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(4-oxocyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Oxocyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Oxocyclohexyl)benzonitrile, a versatile intermediate compound with significant applications in pharmaceutical synthesis, agrochemicals, and advanced materials science. This document details its chemical identity, physical characteristics, spectral data, and safety information, along with a proposed synthesis and purification protocol.

Chemical Identity and Physical Properties

This compound, also known as 4-(p-Cyanophenyl)cyclohexanone, is a bifunctional organic compound featuring a benzonitrile group attached to a cyclohexanone ring.[1][2] This unique structure, containing both a ketone and a nitrile functional group, makes it a valuable building block for the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(p-Cyanophenyl)cyclohexanone | [1] |

| CAS Number | 73204-07-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 80-85 °C | [2] |

| Boiling Point | 367.3 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in organic solvents like DMF and THF. Low solubility in water. | [2] |

Synthesis and Purification

Below is a generalized experimental protocol for a potential synthesis route.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Bromobenzonitrile

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

1,4-Cyclohexanedione monoethylene ketal

-

Dilute hydrochloric acid

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous THF. A solution of 4-bromobenzonitrile in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently heated to maintain a steady reflux.

-

Coupling Reaction: The solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Deprotection: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude protected intermediate is then dissolved in a mixture of THF and dilute hydrochloric acid and stirred at room temperature to effect deprotection.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]

Experimental Protocol: Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are common choices.

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Spectroscopic Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known chemical shifts and absorption frequencies of related functional groups, the expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclohexanone ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to CN) | 7.6-7.8 | Doublet |

| Aromatic (meta to CN) | 7.3-7.5 | Doublet |

| Cyclohexyl (methine) | 2.8-3.2 | Multiplet |

| Cyclohexyl (methylene) | 1.8-2.6 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbons in the benzonitrile and cyclohexanone moieties.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~210 |

| Aromatic (quaternary, attached to cyclohexyl) | ~145 |

| Aromatic (CH, ortho to CN) | ~132 |

| Aromatic (CH, meta to CN) | ~128 |

| Nitrile (C≡N) | ~118 |

| Aromatic (quaternary, attached to CN) | ~112 |

| Cyclohexyl (methine) | ~45 |

| Cyclohexyl (methylene) | 30-40 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and ketone functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| C≡N stretch (nitrile) | 2220-2240 |

| C=O stretch (ketone) | 1705-1725 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1400-1600 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of small neutral molecules.

Table 5: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 199 |

| [M - CO]⁺ | 171 |

| [M - C₂H₄O]⁺ | 155 |

| [C₇H₄N]⁺ (cyanophenyl) | 102 |

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of high-value organic molecules.

-

Pharmaceutical Synthesis: Its bifunctional nature allows for diverse chemical modifications, making it a key building block for active pharmaceutical ingredients (APIs). The benzonitrile moiety can act as a bioisostere for other functional groups, and the ketone can be further functionalized to introduce desired pharmacophores.[2]

-

Agrochemicals: This compound is a precursor in the development of novel pesticides and herbicides.[2]

-

Advanced Materials: It is utilized in the creation of specialty polymers and liquid crystals due to its rigid core structure.[2]

Caption: Key application areas of this compound.

Safety and Handling

-

Health Hazards: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.[5][6]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]

-

Fire and Explosion Hazards: Combustible solid. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the relevant safety data sheets and follow established laboratory safety protocols.

References

An In-depth Technical Guide to 4-(4-Oxocyclohexyl)benzonitrile (CAS: 73204-07-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Oxocyclohexyl)benzonitrile, a versatile bifunctional organic compound. Due to its unique molecular architecture, featuring both a reactive ketone and a nitrile group, this compound serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and advanced materials sectors.[1][2][3]

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not consistently available in publicly accessible literature. The following tables summarize known and predicted physicochemical properties, alongside typical spectroscopic characteristics expected for this compound based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73204-07-6 | [4] |

| Molecular Formula | C₁₃H₁₃NO | [4] |

| Molecular Weight | 199.25 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 80-85 °C | [3] |

| Boiling Point (Predicted) | 367.3 ± 42.0 °C at 760 mmHg | |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as DMF, THF, ethanol, and dichloromethane. Low solubility in water is expected. | [3][5] |

| Vapor Pressure (Predicted) | 1.38E-05 mmHg at 25°C | |

| Flash Point (Predicted) | 176 °C |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system, ~7.3-7.7 ppm), methine proton adjacent to the benzonitrile group (~2.6-3.0 ppm), and cyclohexyl methylene protons (~1.8-2.5 ppm). |

| ¹³C NMR (CDCl₃) | Nitrile carbon (~118-120 ppm), quaternary aromatic carbon attached to the nitrile (~110-115 ppm), other aromatic carbons (~128-133 ppm), carbonyl carbon (~208-212 ppm), methine carbon, and methylene carbons of the cyclohexyl ring. |

| IR Spectroscopy | Strong C≡N stretching vibration (~2220-2240 cm⁻¹), strong C=O stretching vibration (~1710-1720 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹), and C=C stretching of the aromatic ring (~1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 199, with fragmentation patterns corresponding to the loss of CO, CN, and cleavage of the cyclohexyl ring. |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the orthogonal reactivity of its ketone and nitrile functionalities.[1] The ketone can undergo nucleophilic addition, reduction, and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthetic Routes

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic strategy involves the oxidation of the corresponding alcohol, 4-(4-hydroxycyclohexyl)benzonitrile. A general method for the synthesis of 4-substituted cyclohexanones involves the catalytic hydrogenation of the corresponding phenol, followed by oxidation of the resulting cyclohexanol.[6]

Experimental Protocol: Oxidation of 4-Substituted Cyclohexanol (General Procedure)

The following is a generalized experimental protocol for the oxidation of a 4-substituted cyclohexanol to the corresponding cyclohexanone, which can be adapted for the synthesis of this compound from its alcohol precursor.[6]

Materials:

-

4-(4-Hydroxycyclohexyl)benzonitrile

-

Anhydrous dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., reagents for Swern or Dess-Martin oxidation)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: A solution of 4-(4-hydroxycyclohexyl)benzonitrile in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: PCC (approximately 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry and drug discovery. The benzonitrile moiety is a common pharmacophore found in a variety of biologically active molecules, while the cyclohexanone ring provides a versatile scaffold for further functionalization.[1][3]

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for the sequential or parallel introduction of various pharmacophoric groups, enabling the construction of complex molecular architectures with desired pharmacological activities.

Potential in Kinase Inhibitor Synthesis

The benzonitrile group is a well-established feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor and occupy the ATP-binding pocket of the enzyme. The cyclohexyl scaffold can be modified to introduce substituents that enhance potency and selectivity. For instance, various benzonitrile derivatives have been investigated as potent checkpoint kinase 1 (Chk1) inhibitors.[7] The synthesis of such inhibitors could potentially utilize this compound as a starting material for the introduction of the necessary pharmacophoric elements.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its bifunctional nature provides a platform for the creation of diverse molecular libraries for drug discovery programs. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzonitrile, 4-(4-Oxocyclohexyl)- | CAS, Structure, Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 73204-07-6: this compound [cymitquimica.com]

- 5. This compound: Chemical Properties, Uses, Safety Data & Supplier China | High-Purity CAS 60758-76-7 [nj-finechem.com]

- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 7. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 4-(p-Cyanophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-(p-cyanophenyl)cyclohexanone, a molecule of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and analytical techniques used to characterize this compound, offering detailed experimental protocols and data interpretation.

Molecular Structure and Properties

4-(p-Cyanophenyl)cyclohexanone possesses a rigid cyclohexanone core with a p-cyanophenyl substituent at the 4-position. This substitution pattern imparts specific conformational and electronic properties that are crucial for its chemical reactivity and biological activity.

Molecular Formula: C₁₃H₁₃NO[1][2]

CAS Number: 25115-74-6, 73204-07-6[1][2]

Molecular Weight: 199.25 g/mol

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of 4-(p-Cyanophenyl)cyclohexanone.

Synthesis and Purification

A general and efficient method for the synthesis of 4-substituted cyclohexanones involves a two-step process starting from the corresponding substituted phenol. This approach is adaptable for the synthesis of 4-(p-cyanophenyl)cyclohexanone.

Experimental Protocol: Synthesis

Step 1: Catalytic Hydrogenation of 4-cyano-4-hydroxybiphenyl

-

To a solution of 4-cyano-4-hydroxybiphenyl (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Rh/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-(p-cyanophenyl)cyclohexanol.

Step 2: Oxidation of 4-(p-cyanophenyl)cyclohexanol

-

Dissolve the crude 4-(p-cyanophenyl)cyclohexanol from the previous step in a suitable organic solvent (e.g., dichloromethane or acetone).

-

Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine) at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of sodium bicarbonate for PCC oxidation).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

Purification

The crude 4-(p-cyanophenyl)cyclohexanone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Caption: Synthetic workflow for 4-(p-Cyanophenyl)cyclohexanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-(p-cyanophenyl)cyclohexanone is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.60 | d | 2H | Aromatic (ortho to -CN) |

| 7.50 - 7.40 | d | 2H | Aromatic (meta to -CN) |

| 3.00 - 2.80 | m | 1H | CH (cyclohexyl) |

| 2.60 - 2.40 | m | 4H | CH₂ (cyclohexyl, adjacent to C=O) |

| 2.20 - 2.00 | m | 4H | CH₂ (cyclohexyl, adjacent to CH) |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O (ketone) |

| ~148 | Aromatic C (ipso, attached to cyclohexyl) |

| ~132 | Aromatic CH (ortho to -CN) |

| ~128 | Aromatic CH (meta to -CN) |

| ~118 | CN (nitrile) |

| ~112 | Aromatic C (ipso, attached to -CN) |

| ~45 | CH (cyclohexyl) |

| ~40 | CH₂ (cyclohexyl, adjacent to C=O) |

| ~30 | CH₂ (cyclohexyl, adjacent to CH) |

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1715 | Strong, Sharp | C=O stretch (ketone)[3][4] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 199 | [M]⁺ (Molecular Ion) |

| 171 | [M - CO]⁺ |

| 129 | [C₉H₇N]⁺ (Cyanophenyl-containing fragment) |

| 102 | [C₇H₄N]⁺ (Cyanobenzyl fragment) |

| 97 | [C₆H₉O]⁺ (Cyclohexenone-like fragment) |

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

For Electron Ionization (EI), use a standard ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Crystallographic Analysis

As of the last update, no public crystallographic data for 4-(p-cyanophenyl)cyclohexanone is available. X-ray crystallography would provide definitive information on the solid-state conformation of the cyclohexanone ring (likely a chair conformation) and the relative orientation of the cyanophenyl group.

Logical Relationships in Structural Elucidation

The structural elucidation of 4-(p-cyanophenyl)cyclohexanone relies on the synergistic interpretation of data from various analytical techniques.

Caption: Logical workflow for the structural elucidation of 4-(p-Cyanophenyl)cyclohexanone.

References

Spectroscopic Profile of 4-(4-Oxocyclohexyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic intermediate, 4-(4-Oxocyclohexyl)benzonitrile (also known as 4-(p-Cyanophenyl)cyclohexanone), CAS Number 73204-07-6.[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral databases of related compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is a bifunctional molecule featuring a benzonitrile group attached to a cyclohexanone ring. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[1]

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 73204-07-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Purity | ≥97% (HPLC)[1] |

| Melting Point | 80-85°C[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 | d | 2H | Ar-H (ortho to -CN) |

| ~ 7.45 | d | 2H | Ar-H (meta to -CN) |

| ~ 3.10 | tt | 1H | CH (cyclohexyl) |

| ~ 2.55 | m | 4H | CH₂ (cyclohexyl, adjacent to C=O) |

| ~ 2.15 | m | 4H | CH₂ (cyclohexyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~ 210 | C=O (cyclohexanone) |

| ~ 148 | Ar-C (ipso, attached to cyclohexyl) |

| ~ 132.5 | Ar-CH (ortho to -CN) |

| ~ 128.5 | Ar-CH (meta to -CN) |

| ~ 118.5 | CN |

| ~ 112 | Ar-C (ipso, attached to -CN) |

| ~ 45 | CH (cyclohexyl) |

| ~ 41 | CH₂ (cyclohexyl, adjacent to C=O) |

| ~ 34 | CH₂ (cyclohexyl) |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Ar-H stretch |

| ~ 2940, 2860 | Medium | C-H stretch (cyclohexyl) |

| ~ 2230 | Strong | C≡N stretch |

| ~ 1715 | Strong | C=O stretch (ketone) |

| ~ 1605, 1500 | Medium | C=C stretch (aromatic) |

| ~ 830 | Strong | p-disubstituted benzene C-H bend |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| 171 | [M - CO]⁺ |

| 143 | [M - C₄H₈]⁺ (from cyclohexanone ring fragmentation) |

| 129 | [C₉H₇N]⁺ |

| 116 | [C₈H₄N]⁺ |

| 102 | [C₇H₄N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz NMR spectrometer is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Oxocyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-oxocyclohexyl)benzonitrile. This compound, with CAS number 73204-07-6, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, owing to its bifunctional nature containing both a ketone and a nitrile group.[1][2][3] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Chemical Structure

The structure of this compound consists of a benzonitrile moiety attached to a cyclohexanone ring at the 4-position.

Structure:

-

Benzonitrile group: A benzene ring substituted with a cyano group (-C≡N).

-

Cyclohexanone group: A six-membered aliphatic ring containing a carbonyl group (C=O).

The specific connectivity is the para-position of the benzonitrile ring to the 4-position of the cyclohexanone ring.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclohexanone ring. The predicted chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | ~7.65 | d | 2H | Protons ortho to the cyano group |

| H-3', H-5' | ~7.35 | d | 2H | Protons meta to the cyano group |

| H-1 | ~3.05 | tt | 1H | Methine proton on the cyclohexanone ring |

| H-2a, H-6a | ~2.50 | m | 2H | Axial protons adjacent to the carbonyl |

| H-2e, H-6e | ~2.35 | m | 2H | Equatorial protons adjacent to the carbonyl |

| H-3a, H-5a | ~2.20 | m | 2H | Axial protons meta to the carbonyl |

| H-3e, H-5e | ~1.95 | m | 2H | Equatorial protons meta to the carbonyl |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the carbonyl group, the cyano group, and the aromatic ring results in a wide range of chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~210.5 | Carbonyl carbon |

| C-4' | ~148.0 | Aromatic carbon attached to the cyclohexyl ring |

| C-2', C-6' | ~132.5 | Aromatic carbons ortho to the cyano group |

| C-3', C-5' | ~128.0 | Aromatic carbons meta to the cyano group |

| C≡N | ~118.5 | Cyano carbon |

| C-1' | ~112.0 | Aromatic carbon attached to the cyano group |

| C-1 | ~44.5 | Methine carbon on the cyclohexanone ring |

| C-2, C-6 | ~41.0 | Carbons adjacent to the carbonyl |

| C-3, C-5 | ~29.0 | Carbons meta to the carbonyl |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

NMR Data Acquisition:

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz instrument.[5][6]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

This comprehensive guide provides the foundational spectral data and methodologies necessary for the characterization of this compound. The presented data, while predicted, serves as a robust reference for researchers in the fields of synthetic chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 73204-07-6: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the Infrared Spectrum of 4-(p-Cyanophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-(p-Cyanophenyl)cyclohexanone. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide synthesizes information from structurally related molecules and established principles of infrared spectroscopy. It offers a predictive overview of the key vibrational frequencies, a comprehensive experimental protocol for obtaining an empirical spectrum, and a logical visualization of the molecule's spectral characteristics.

Predicted Infrared Spectrum Data

The infrared spectrum of 4-(p-Cyanophenyl)cyclohexanone is characterized by the vibrational modes of its three main structural components: the cyclohexanone ring, the para-substituted benzene ring, and the cyano (nitrile) group. The expected absorption bands, their intensities, and corresponding vibrational assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~ 3030 | Medium | Aromatic C-H | Stretching |

| ~ 2950-2850 | Strong | Aliphatic C-H (Cyclohexyl) | Stretching |

| ~ 2230 | Strong, Sharp | C≡N (Nitrile) | Stretching |

| ~ 1715 | Strong | C=O (Ketone) | Stretching |

| ~ 1605, ~1500 | Medium-Weak | C=C (Aromatic Ring) | Stretching |

| ~ 1450 | Medium | CH₂ (Cyclohexyl) | Scissoring |

| ~ 830 | Strong | p-Substituted Benzene | C-H Out-of-Plane Bending |

Table 1: Predicted Infrared Absorption Bands for 4-(p-Cyanophenyl)cyclohexanone.

The presence of a strong absorption band around 1715 cm⁻¹ is a key indicator of the carbonyl (C=O) group in the cyclohexanone ring.[1][2] Another distinct and strong, sharp peak is anticipated around 2230 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group.[2][3][4] Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the cyclohexyl ring will produce strong bands in the 2850-3000 cm⁻¹ region.[5][6] Furthermore, the para-substitution pattern on the benzene ring typically gives rise to a strong out-of-plane C-H bending vibration in the 860-790 cm⁻¹ range.[7]

Experimental Protocol: Obtaining the FTIR Spectrum

The following protocol details two common methods for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid powder like 4-(p-Cyanophenyl)cyclohexanone.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used transmission method for solid samples.[8][9][10]

Equipment and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die (e.g., 13 mm)

-

Analytical balance (4-place)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

4-(p-Cyanophenyl)cyclohexanone sample

-

Spatula and weighing paper

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum (showing broad O-H bands).[11] Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 4-(p-Cyanophenyl)cyclohexanone sample.

-

Mixing: Weigh approximately 100-200 mg of the dried KBr.[12] Add the sample to the KBr in the agate mortar.

-

Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures the sample is evenly dispersed.[9]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply a force of approximately 8-10 tons for several minutes.[13][14] It is often beneficial to apply a vacuum to the die during pressing to remove entrapped air, resulting in a more transparent pellet.[11]

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent.

-

Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid method that requires minimal sample preparation.[11][15]

Equipment and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

4-(p-Cyanophenyl)cyclohexanone sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue

Procedure:

-

Background Scan: With a clean and empty ATR crystal, run a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the 4-(p-Cyanophenyl)cyclohexanone powder directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.[16]

-

Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.[17]

-

Sample Scan: Acquire the sample spectrum. As with the KBr method, co-adding multiple scans will enhance the quality of the spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.[16]

Visualization of Spectral-Structural Relationships

The following diagram illustrates the logical connection between the primary functional groups of 4-(p-Cyanophenyl)cyclohexanone and their characteristic regions in the infrared spectrum.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. shimadzu.com [shimadzu.com]

- 9. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. azom.com [azom.com]

- 15. agilent.com [agilent.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-(4-Oxocyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-(4-Oxocyclohexyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental mass spectra for this specific molecule, this document outlines a predictive analysis of its fragmentation patterns under electron ionization (EI). Furthermore, it presents a comprehensive, generalized experimental protocol for acquiring mass spectral data for this and similar small organic molecules. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and analytical characterization of this compound.

Introduction

This compound possesses a unique molecular architecture, incorporating a polar benzonitrile moiety and a cyclohexanone ring. This structure suggests a rich fragmentation pattern in mass spectrometry, providing key insights into its chemical makeup. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic studies in drug development. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectral Data

The molecular formula for this compound is C13H13NO, with a molar mass of 199.25 g/mol .[1] The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios (m/z) under electron ionization.

| Predicted Fragment Ion | Structure | m/z (Predicted) | Proposed Fragmentation Pathway |

| Molecular Ion [M]•+ | C13H13NO•+ | 199 | Direct ionization of the molecule. |

| [M-H]• | C13H12NO• | 198 | Loss of a hydrogen radical. |

| [M-CO]•+ | C12H13N•+ | 171 | Loss of a neutral carbon monoxide molecule from the cyclohexanone ring. |

| [M-C2H4]•+ | C11H9NO•+ | 171 | McLafferty rearrangement leading to the loss of ethene. |

| [C7H4N]+ | C7H4N+ | 102 | Cleavage of the bond between the cyclohexyl and phenyl rings, with the charge retained by the benzonitrile fragment. |

| [C6H9O]+ | C6H9O+ | 97 | Cleavage of the bond between the cyclohexyl and phenyl rings, with the charge retained by the oxocyclohexyl fragment. |

| [C6H5CN]+ | C7H5N+ | 103 | Formation of the benzonitrile cation. |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the presence of the carbonyl group and the aromatic ring. The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of this compound using GC-MS with electron ionization.

4.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Concentration: The final concentration should be in the range of 10-100 µg/mL, depending on the sensitivity of the instrument.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Instrumentation and Parameters

The following table outlines typical instrument parameters for GC-MS analysis.

| Parameter | Setting |

| Gas Chromatograph | |

| - Injection Mode | Split (e.g., 50:1 ratio) or Splitless |

| - Injection Volume | 1 µL |

| - Injector Temperature | 250 °C |

| - Carrier Gas | Helium (99.999% purity) |

| - Flow Rate | 1.0 mL/min (constant flow) |

| - Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| - Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 10 min) |

| Mass Spectrometer | |

| - Ionization Mode | Electron Ionization (EI) |

| - Ionization Energy | 70 eV |

| - Ion Source Temperature | 230 °C |

| - Quadrupole Temperature | 150 °C |

| - Mass Range | m/z 40-450 |

| - Scan Speed | 1000 amu/s |

| - Solvent Delay | 3-5 minutes |

4.3. Data Acquisition and Analysis

-

Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

-

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical protocol for its analysis. While the fragmentation data presented is predictive, it is based on established principles of mass spectrometry for organic compounds. The detailed experimental workflow offers a robust starting point for researchers to obtain high-quality mass spectral data, which is essential for the definitive structural confirmation and further investigation of this compound in various scientific and developmental applications.

References

Solubility of 4-(4-Oxocyclohexyl)benzonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 4-(4-Oxocyclohexyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexanone moiety and a benzonitrile group. This unique structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73204-07-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [2][3] |

| Molar Mass | 199.25 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 80-85 °C | [4] |

| Boiling Point | 367.3 ± 42.0 °C (Predicted) | [5] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [5] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (cyclohexyl and benzene rings) and polar (ketone and nitrile) functional groups. This dual nature suggests that its solubility will be significant in a range of organic solvents.

Qualitative Solubility

Based on available data, a qualitative solubility profile of this compound in various common organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Reference |

| Water | Protic | Low | [2][3] |

| Ethanol | Protic | Soluble | [2][3] |

| Dichloromethane (DCM) | Aprotic | Soluble | [2] |

| Dimethylformamide (DMF) | Aprotic | Soluble | [4] |

| Tetrahydrofuran (THF) | Aprotic | Soluble | [4] |

| Acetone | Aprotic | Soluble | [3] |

The low solubility in water is expected due to the predominantly non-polar nature of the molecule.[2] Its solubility in polar aprotic solvents like DMF, THF, and acetone, as well as in a protic solvent like ethanol, can be attributed to the presence of the polar ketone and nitrile groups, which can engage in dipole-dipole interactions and hydrogen bonding (with protic solvents).[2][3][4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details a robust method for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Materials

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. CAS 73204-07-6: this compound [cymitquimica.com]

- 2. This compound: Chemical Properties, Uses, Safety Data & Supplier China | High-Purity CAS 60758-76-7 [nj-finechem.com]

- 3. Benzonitrile, 4-(4-Oxocyclohexyl)- | CAS, Structure, Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermochemical Properties of 4-(p-Cyanophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone, a key intermediate in various fields of chemical synthesis. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document establishes a foundational understanding through theoretical principles, analysis of analogous compounds, and detailed proposed methodologies for its empirical determination. This guide serves as a critical resource for researchers in drug development and materials science, offering insights into the energetic characteristics that govern the compound's stability, reactivity, and potential applications.

Introduction

4-(p-Cyanophenyl)cyclohexanone, with the chemical formula C₁₃H₁₃NO, is a significant organic intermediate. Its molecular structure, featuring both a ketone and a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. A thorough understanding of the thermochemical properties of this compound is paramount for process optimization, safety assessment, and predicting its behavior in various chemical transformations.

This guide addresses the current gap in publicly available experimental thermochemical data for 4-(p-Cyanophenyl)cyclohexanone by:

-

Providing a theoretical framework for key thermochemical parameters.

-

Presenting available data for structurally analogous compounds to offer a comparative context.

-

Detailing standardized experimental protocols for the determination of these properties.

-

Proposing a computational workflow for the theoretical prediction of its thermochemical characteristics.

Synthesis of 4-(p-Cyanophenyl)cyclohexanone

While a detailed, optimized synthesis protocol with reaction yields is not extensively reported in peer-reviewed literature, the synthesis of 4-substituted cyclohexanones is a well-established area of organic chemistry. A plausible synthetic route can be inferred from general methodologies. One common approach involves the Friedel-Crafts acylation of cyanobenzene with a suitable cyclohexyl derivative, followed by subsequent chemical modifications. Another potential pathway is the catalytic hydrogenation of 4-cyanophenol to the corresponding cyclohexanol, followed by oxidation to the ketone.

Core Thermochemical Concepts

The primary thermochemical properties of interest for a compound like 4-(p-Cyanophenyl)cyclohexanone include:

-

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a compound's thermodynamic stability.

-

Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is a key parameter for assessing the energy content of a molecule.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. This property is crucial for heat transfer calculations in chemical processes.

-

Entropy (S°) : A measure of the randomness or disorder of a system.

-

Gibbs Free Energy of Formation (ΔfG°) : A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is the ultimate indicator of a reaction's spontaneity.

Thermochemical Data of Analogous Compounds

In the absence of direct experimental data for 4-(p-Cyanophenyl)cyclohexanone, examining the properties of structurally similar compounds can provide valuable estimations.

Cyclohexanone (C₆H₁₀O)

Cyclohexanone serves as a fundamental structural analogue, representing the core cyclic ketone moiety. Extensive thermochemical data is available for this compound.

| Property | Value | Units | Phase |

| Standard Enthalpy of Formation (ΔfH°) | -276.1 ± 0.84 | kJ/mol | Liquid |

| -230.3 | kJ/mol | Gas | |

| Standard Enthalpy of Combustion (ΔcH°) | -3536 ± 2 | kJ/mol | Liquid |

| Molar Heat Capacity (Cp) | 177.20 | J/(mol·K) | Liquid (at 300 K) |

| 121.06 | J/(mol·K) | Gas (at 298.15 K) | |

| Standard Molar Entropy (S°) | +229.03 | J/(mol·K) | Liquid |

Data sourced from the NIST Chemistry WebBook.

4-Phenylcyclohexanone (C₁₂H₁₄O)

| Property | Value | Units |

| Molecular Weight | 174.24 | g/mol |

| Melting Point | 73-77 | °C |

| Boiling Point | 158-160 (at 16 mmHg) | °C |

| Flash Point | > 100 | °C |

Data sourced from commercial supplier and database information.

The presence of the aromatic ring and the cyano group in 4-(p-Cyanophenyl)cyclohexanone is expected to significantly influence its thermochemical properties compared to these analogues. The electron-withdrawing nature of the cyano group and the increased molecular complexity would likely lead to a more negative enthalpy of formation and a higher enthalpy of combustion.

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures that would be employed to determine the thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone.

Combustion Calorimetry for Enthalpy of Combustion

This is the primary technique for determining the enthalpy of combustion.

Methodology:

-

Sample Preparation: A precisely weighed pellet of crystalline 4-(p-Cyanophenyl)cyclohexanone is placed in a crucible within a high-pressure vessel (bomb).

-

Bomb Assembly: A fuse wire is connected to electrodes, with a portion in contact with the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is used to calculate the heat released during combustion. The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is used to determine the gross heat of combustion. Corrections are made for the heat of formation of nitric acid (from any nitrogen in the sample) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire.

-

Standard Enthalpy of Combustion: The experimental data is corrected to standard state conditions to obtain the standard enthalpy of combustion (ΔcH°).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 4-(p-Cyanophenyl)cyclohexanone is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated at a constant rate over a specified temperature range.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): By comparing the heat flow of the sample to that of a known standard (e.g., sapphire), the heat capacity of the sample as a function of temperature can be determined.

-

Enthalpy of Fusion (ΔfusH): The endothermic peak observed during melting corresponds to the enthalpy of fusion, which is calculated by integrating the area of the peak.

-

Melting Point (Tm): The onset temperature of the melting peak is taken as the melting point.

-

Visualized Workflows

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates the logical flow of experimental procedures for determining the key thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone.

Proposed Computational Workflow for Thermochemical Prediction

Given the lack of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

Conclusion

While direct experimental thermochemical data for 4-(p-Cyanophenyl)cyclohexanone remains to be published, this technical guide provides a robust framework for understanding and determining its key energetic properties. By leveraging data from analogous compounds and outlining detailed experimental and computational methodologies, researchers and drug development professionals are better equipped to handle, process, and synthesize with this important chemical intermediate. The workflows presented herein offer a clear path forward for future studies to empirically determine and computationally validate the thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone, thereby enriching the collective knowledge base and facilitating its application in science and industry.

An In-depth Technical Guide to the Reaction Mechanisms Involving 4-(4-Oxocyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 4-(4-Oxocyclohexyl)benzonitrile, a versatile bifunctional molecule pivotal in the synthesis of advanced materials and pharmacologically active compounds. This document details key synthetic transformations, including reductive amination, the Wittig reaction, and Knoevenagel condensation, offering insights into their mechanisms, experimental protocols, and the biological significance of the resulting molecular scaffolds.

Introduction to this compound

This compound, also known as 4-(p-Cyanophenyl)cyclohexanone, is a valuable intermediate in organic synthesis.[1] Its structure uniquely combines a reactive ketone functional group on a cyclohexane ring and a nitrile group on an aromatic ring. This dual functionality allows for a wide range of chemical modifications, making it a crucial building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as kinase inhibitors.[1][2]

Core Reaction Mechanisms and Protocols

The reactivity of this compound is primarily centered around its ketone functionality, which readily undergoes nucleophilic addition and condensation reactions. The nitrile group, while less reactive under these conditions, offers a handle for further synthetic transformations or can act as a key pharmacophoric element in the final molecule.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones.[3] This one-pot reaction involves the formation of an imine or iminium ion intermediate from the ketone and an amine, followed by its in-situ reduction.[3] This method is highly efficient for producing diverse libraries of amine-containing compounds for drug discovery.[4]

Reaction Workflow:

Caption: Workflow for the reductive amination of this compound.

Detailed Experimental Protocol (Adapted from a similar transformation):

A robust protocol for the reductive amination of a cyclohexanone derivative involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1-1.5 eq).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate the formation of the iminium ion. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for a Representative Reductive Amination:

| Reactant (Amine) | Reducing Agent | Solvent | Yield (%) | Spectroscopic Data (Representative) |

| Benzylamine | NaBH(OAc)₃ | DCM | 85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, 2H), 7.35-7.20 (m, 7H), 3.85 (s, 2H), 2.80-2.70 (m, 1H), 2.10-1.50 (m, 8H). |

| Morpholine | NaBH(OAc)₃ | THF | 80-90 | ¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 132.5, 128.9, 119.2, 110.8, 67.2, 60.5, 50.8, 32.1. |

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[5] This reaction is particularly useful for introducing exocyclic double bonds onto cyclic ketones like this compound.[6]

Reaction Mechanism:

Caption: Mechanism of the Wittig reaction with this compound.

Detailed Experimental Protocol (Adapted from a similar transformation): [6]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF is cooled to 0°C. A strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the ylide.

-

Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous THF is added slowly to the ylide solution at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for a Representative Wittig Reaction:

| Phosphonium Salt | Base | Solvent | Yield (%) | Spectroscopic Data (Representative) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 75-85 | ¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, 2H), 7.45 (d, 2H), 4.65 (s, 2H), 2.50-2.30 (m, 4H), 2.10-1.90 (m, 4H). |

| (Methoxymethyl)triphenylphosphonium chloride | t-BuOK | THF | 70-80 | ¹³C NMR (CDCl₃, 101 MHz): δ 149.2, 148.5, 132.3, 128.7, 119.0, 110.5, 109.8, 36.5, 34.8. |

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond.[7] This reaction is particularly effective with this compound when reacted with compounds like malononitrile or ethyl cyanoacetate, yielding highly functionalized products.[8]

Reaction Mechanism:

Caption: Mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol (General Procedure): [7]

-

Reaction Setup: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate, 0.1 eq) in a suitable solvent such as ethanol or toluene is prepared.

-

Reaction: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.

Quantitative Data for a Representative Knoevenagel Condensation:

| Active Methylene Compound | Catalyst | Solvent | Yield (%) | Spectroscopic Data (Representative) |

| Malononitrile | Piperidine | Ethanol | 80-90 | ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 2H), 7.48 (d, 2H), 3.10-2.80 (m, 4H), 2.20-1.90 (m, 4H). |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 75-85 | ¹³C NMR (CDCl₃, 101 MHz): δ 175.2, 165.8, 150.5, 132.6, 129.1, 118.8, 116.5, 111.2, 61.5, 38.4, 31.2, 14.3. |

Biological Significance and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their ability to interact with various biological targets. The cyclohexylbenzonitrile scaffold is a privileged structure in medicinal chemistry, often found in compounds targeting CNS disorders and in kinase inhibitors.

Kinase Inhibition

The benzonitrile moiety can act as a key pharmacophore in kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase active site.[9] The cyclohexyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[10] Derivatives of this compound can be designed to target various kinases implicated in cancer and inflammatory diseases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[3][11]

Signaling Pathway Example: Kinase Inhibition in Cancer

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-cyclohexylbenzonitrile derivative.

Central Nervous System (CNS) Agents

The lipophilic nature of the cyclohexyl ring and the polar nitrile group make the 4-cyclohexylbenzonitrile scaffold suitable for designing CNS-active agents that can cross the blood-brain barrier.[2] These compounds have been explored for their potential to modulate various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels, and have shown promise in the development of treatments for neurodegenerative diseases and psychiatric disorders.[12]

Quantitative Biological Data for Representative Benzonitrile Derivatives:

| Compound Class | Target | IC₅₀ / EC₅₀ | Therapeutic Area |

| Pyrazolo[3,4-b]pyridines | CDK2/CDK9 | 0.262 - 1.630 µM | Oncology |

| 4-Aminoquinazolines | EGFR | Nanomolar range | Oncology |

| Dipeptidyl Peptidase IV Inhibitors | DPP-4 | 28 nM | Diabetes |

Conclusion